molecular formula C₁₅H₁₉N₃O₇ B1140623 [[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate CAS No. 350508-25-7

[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

Cat. No. B1140623
CAS RN: 350508-25-7
M. Wt: 353.44
InChI Key:
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Description

The compound belongs to the family of carbamates, a class of organic compounds that are derivatives of carbamic acid (NH2COOH). Carbamates are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. The specific compound mentioned combines a carbamate group with a complex sugar-like structure, indicating potential biological activity and utility in biochemical research or pharmaceutical development.

Synthesis Analysis

The synthesis of carbamate derivatives often involves the reaction of an alcohol or phenol with isocyanates or carbamoyl chlorides to produce the carbamate ester. For complex carbamate structures like the one described, multi-step synthetic routes may be employed, starting from simple sugars or sugar analogs, followed by selective functional group transformations, such as acetylation, amino group introduction, and final carbamate formation (Beer et al., 1990).

Scientific Research Applications

Chemical Degradation and Environmental Impact [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is related to compounds that have been the subject of environmental and degradation studies. Advanced oxidation processes (AOPs) have been utilized to treat water contaminated with structurally related compounds, such as acetaminophen. These processes lead to the generation of various by-products, which have been analyzed for their kinetics, mechanisms, biotoxicity, and potential environmental impact. The study by Qutob et al. (2022) delves into the degradation pathways and biotoxicity of these by-products, emphasizing the importance of treating these compounds before environmental release due to their potential harm to ecosystems (Qutob et al., 2022).

Biomedical Applications and Polymer Science Research into structurally related compounds has explored their potential in various biomedical applications, including the development of new polymers and functional materials. For instance, the conversion of biomass to furan derivatives, which are structurally similar to the compound , highlights the versatile utility of these chemicals in creating sustainable alternatives for the chemical industry. This includes their role in producing monomers, polymers, and even fuels, underscoring the broad application of furan-based compounds in modern material science and engineering (Chernyshev et al., 2017).

Bio-inspired Materials Development Inspiration from natural adhesion mechanisms, particularly those found in mussels, has led to the development of catechol-conjugated polymers for medical applications. The compound's structural similarity to catechols, which are integral to the adhesive proteins of mussels, highlights its potential in creating bio-adhesive materials. Such developments aim to improve surgical adhesives, wound healing patches, and other biomedical materials that require robust performance in wet environments (Ryu et al., 2015).

Pharmacological Exploration The exploration of NMDA receptor antagonists and AMPA receptor agonists for depression treatment reflects a growing interest in novel therapeutic agents with potential benefits over traditional antidepressants. While not directly mentioned, the study of compounds like ketamine provides a framework for investigating how structurally related compounds, including [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate, might influence neurotransmitter systems to offer new depression treatments (Yang et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Beta-hexosaminidase , an enzyme found in organisms such as Vibrio cholerae and Bacteroides thetaiotaomicron . This enzyme plays a crucial role in the metabolism of certain carbohydrates.

Mode of Action

It is known to interact with beta-hexosaminidase . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing carbohydrate metabolism.

properties

IUPAC Name

[[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/t10?,11?,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNJFVQMUMOJY-AYNROABZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C([C@@H](C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

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